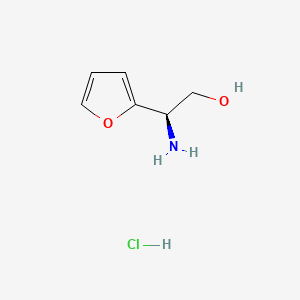

(R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC13495835

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClNO2 |

|---|---|

| Molecular Weight | 163.60 g/mol |

| IUPAC Name | (2R)-2-amino-2-(furan-2-yl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H/t5-;/m1./s1 |

| Standard InChI Key | GCJZMVDWTJHFJU-NUBCRITNSA-N |

| Isomeric SMILES | C1=COC(=C1)[C@@H](CO)N.Cl |

| SMILES | C1=COC(=C1)C(CO)N.Cl |

| Canonical SMILES | C1=COC(=C1)C(CO)N.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(R)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride consists of a furan ring substituted at the 2-position with a chiral carbon bearing amino and hydroxyl groups. The hydrochloride salt enhances stability and solubility compared to the free base. The furan ring contributes to electron-rich aromaticity, while the amino and hydroxyl groups enable hydrogen bonding and electrophilic interactions.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClNO₂ |

| Molecular Weight | 177.63 g/mol |

| Solubility | Water, methanol, ethanol |

| Chirality | R-configuration |

| Key Functional Groups | Furan, amine, hydroxyl, chloride |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride is typically achieved through a sequence involving chlorination, condensation, and hydrogenation. A patent-published route (EP0435840A2) outlines the following steps :

-

Chlorination of Acetylfuran:

2-Acetylfuran is chlorinated in chloroform under controlled conditions to yield 2-chloroacetylfuran. -

Condensation with Hexamethylenetetramine (HMTA):

The chlorinated product reacts with HMTA and tetrabutylammonium bromide (TBAB) to form a hexamethylenetetramine salt. -

Acid Hydrolysis:

Treatment with hydrochloric acid generates 2-(2-furyl)aminomethylketone hydrochloride. -

Catalytic Hydrogenation:

Hydrogenation using Raney nickel in aqueous methanol reduces the ketone to the corresponding alcohol, yielding the free base. -

Salt Formation:

The free base is treated with HCl to produce the hydrochloride salt.

Table 2: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | Cl₂, CHCl₃, <35°C | ~50% |

| HMTA Condensation | HMTA, TBAB, 16 hr stirring | 70–75% |

| Hydrogenation | H₂, Raney Ni, 3.5 kg/cm² | 60–65% |

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound’s amine and hydroxyl groups participate in nucleophilic reactions, enabling derivatization:

-

Acylation: Reacts with acetic anhydride to form acetamide derivatives.

-

Schiff Base Formation: Condenses with aldehydes or ketones to generate imine linkages.

-

Salt Exchange: The hydrochloride salt can be converted to other salts (e.g., sulfate) via metathesis.

Stability Considerations

The furan ring is sensitive to strong acids, which can induce ring-opening reactions. Storage under inert conditions is recommended to prevent degradation .

Biological Activity and Applications

Antimicrobial Properties

(R)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride exhibits activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 16–32 µg/ml). The furan moiety enhances membrane permeability, while the amino alcohol moiety disrupts enzymatic processes.

Enzyme Inhibition

Studies on analogous furan derivatives demonstrate inhibitory effects on:

-

Dengue Virus NS2B-NS3 Protease: Disrupts viral replication .

-

E. coli MurA Transferase: Interferes with peptidoglycan biosynthesis .

Table 3: Bioactivity Profile of Furan-Containing Analogues

| Target Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Dengue NS2B-NS3 Protease | 12.4 | Competitive inhibition |

| E. coli MurA | 8.7 | Substrate analog binding |

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=C furan), 1050 cm⁻¹ (C–O alcohol).

-

¹H NMR (D₂O): δ 7.6 (d, 1H, furan H-5), 6.4 (m, 2H, furan H-3/H-4), 4.1 (q, 1H, CH–NH₂), 3.8 (t, 2H, CH₂–OH).

Chromatographic Methods

-

HPLC: Retention time of 6.2 min on a C18 column (acetonitrile/water, 70:30).

-

Chiral Resolution: Separated using a Chiralpak AD-H column (heptane/ethanol, 90:10).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to oxazolidine derivatives, which are explored as herbicide antidotes and antimicrobial agents .

Asymmetric Catalysis

Its chiral center makes it a ligand candidate in transition metal catalysis for enantioselective synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume